molecular formula C15H18N2O2 B2578040 (1-ethyl-1H-indol-3-yl)(morpholino)methanone CAS No. 866145-28-0

(1-ethyl-1H-indol-3-yl)(morpholino)methanone

Cat. No. B2578040
CAS RN: 866145-28-0
M. Wt: 258.321
InChI Key: PFRUVZNFLADHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-ethyl-1H-indol-3-yl)(morpholino)methanone” is a compound that contains an indole nucleus . Indole is a significant heterocyclic system found in many natural products and drugs . It’s known for its broad-spectrum biological activities . The indole nucleus is often added to medicinal compounds that are biologically active .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their diverse biological activities . Various scaffolds of indole have been synthesized for screening different pharmacological activities .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Indole derivatives have been prepared and reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives showed inhibitory activity against influenza A .


Physical And Chemical Properties Analysis

Indole is physically crystalline and colorless in nature with specific odors . It’s an important heterocyclic compound having broad-spectrum biological activities .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural features of “(1-ethyl-1H-indol-3-yl)(morpholino)methanone” could be explored for potential antiviral agents, especially targeting RNA and DNA viruses.

Anti-HIV Properties

The fight against HIV has seen the development of various indole derivatives. Molecular docking studies of novel indolyl compounds have been conducted to assess their efficacy against HIV-1 . The pharmacophore present in “(1-ethyl-1H-indol-3-yl)(morpholino)methanone” may be optimized for anti-HIV activity through further research and development.

Antitubercular Applications

Indole derivatives have also been investigated for their antitubercular activity. Compounds derived from indole have been tested against Mycobacterium tuberculosis and Mycobacterium bovis, showing promising results . The compound could be a candidate for developing new antitubercular drugs.

Anticancer Potential

The indole nucleus is a common feature in many synthetic drug molecules with anticancer activity. Indole derivatives can induce cell apoptosis, arrest cell cycle phases, and inhibit tubulin polymerization, making them potential agents for cancer therapy . “(1-ethyl-1H-indol-3-yl)(morpholino)methanone” could be studied for its efficacy against various cancer cell lines.

Antimicrobial Effects

Indole derivatives are known to possess antimicrobial properties. They have been tested for in vitro activity against a variety of bacterial strains, including Mycobacterium tuberculosis and other mycobacterial species . This suggests that “(1-ethyl-1H-indol-3-yl)(morpholino)methanone” could be valuable in the development of new antimicrobial agents.

Mechanism of Action

Indole derivatives bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Future Directions

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . They have diverse biological activities, which creates interest among researchers to synthesize a variety of indole derivatives .

properties

IUPAC Name

(1-ethylindol-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-2-16-11-13(12-5-3-4-6-14(12)16)15(18)17-7-9-19-10-8-17/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRUVZNFLADHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818851
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(1-ethyl-1H-indol-3-yl)(morpholino)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.